

# 3-(Trifluoromethyl)benzene-1,2-diamine chemical structure and CAS number

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

**Compound Name:** 3-(Trifluoromethyl)benzene-1,2-diamine

**Cat. No.:** B1297437

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## An In-depth Technical Guide to 3-(Trifluoromethyl)benzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**3-(Trifluoromethyl)benzene-1,2-diamine**, also known as 2,3-Diaminobenzotrifluoride, is a fluorinated aromatic amine that serves as a critical building block in medicinal chemistry and materials science. The presence of the trifluoromethyl group (-CF<sub>3</sub>) significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable synthon for the development of novel pharmaceuticals and functional materials. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications, with a focus on its utility in research and development.

## Chemical Structure and Identification

The chemical structure of **3-(Trifluoromethyl)benzene-1,2-diamine** consists of a benzene ring substituted with two adjacent amino (-NH<sub>2</sub>) groups at positions 1 and 2, and a trifluoromethyl (-CF<sub>3</sub>) group at position 3.

Chemical Structure:

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CAS Number: 360-60-1

Synonyms: 2,3-Diaminobenzotrifluoride, 3-(Trifluoromethyl)-1,2-benzenediamine

## Physicochemical and Spectral Data

Quantitative data for **3-(Trifluoromethyl)benzene-1,2-diamine** and its dihydrochloride salt are summarized in the tables below. While a complete set of experimental spectral data for the free base is not readily available in the public domain, predicted values based on analogous compounds are provided for reference.

Table 1: Physicochemical Properties

Property	Value	Source/Notes
Molecular Formula	C <sub>7</sub> H <sub>7</sub> F <sub>3</sub> N <sub>2</sub>	-
Molecular Weight	176.14 g/mol	-
Appearance	Solid powder	Sigma-Aldrich
Boiling Point	41 °C	Sigma-Aldrich (Note: This is likely a typographical error and may refer to a different property or condition)
Storage Temperature	2-8 °C, inert atmosphere, keep in dark place	BLD Pharm
Topological Polar Surface Area (TPSA)	52.04 Å <sup>2</sup>	ChemScene (for dihydrochloride)
logP (calculated)	2.7134	ChemScene (for dihydrochloride)

Table 2: Spectral Data (Predicted and Reference)

Spectrum Type	Predicted/Reference Data
<sup>1</sup> H NMR	Aromatic protons expected in the range of $\delta$ 6.5-7.5 ppm. Amine protons will show a broad signal, the chemical shift of which is dependent on solvent and concentration.
<sup>13</sup> C NMR	Aromatic carbons expected in the range of $\delta$ 110-150 ppm. The carbon attached to the $\text{CF}_3$ group will show a quartet due to C-F coupling.
<sup>19</sup> F NMR	A singlet for the $-\text{CF}_3$ group is expected around $\delta$ -60 to -65 ppm (relative to $\text{CFCl}_3$ ).
IR (Infrared)	Characteristic N-H stretching bands for the primary amine groups around $3300\text{-}3500\text{ cm}^{-1}$ . Strong C-F stretching bands are expected around $1100\text{-}1300\text{ cm}^{-1}$ .
Mass Spectrometry (MS)	Molecular ion peak ( $\text{M}^+$ ) expected at $\text{m/z} = 176$ .

## Experimental Protocols

### Synthesis of 3-(Trifluoromethyl)benzene-1,2-diamine

A common and effective method for the synthesis of aromatic diamines is the reduction of the corresponding dinitro compound. The following two-step protocol outlines a feasible pathway for the preparation of **3-(Trifluoromethyl)benzene-1,2-diamine**.

#### Step 1: Synthesis of 1,2-Dinitro-3-(trifluoromethyl)benzene (Precursor)

The synthesis of the dinitro precursor can be achieved by the nitration of 2-nitro-6-(trifluoromethyl)aniline followed by a Sandmeyer reaction, or through direct nitration of a suitable trifluoromethylbenzene derivative. A plausible route involves the nitration of 1-nitro-2-(trifluoromethyl)benzene.

- Materials: 1-nitro-2-(trifluoromethyl)benzene, fuming nitric acid (90%), concentrated sulfuric acid (98%).

- Procedure:
  - To a stirred solution of concentrated sulfuric acid, cooled in an ice-salt bath to 0-5 °C, slowly add 1-nitro-2-(trifluoromethyl)benzene.
  - Maintain the temperature below 10 °C while slowly adding fuming nitric acid dropwise.
  - After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for several hours, monitoring the reaction progress by TLC or GC.
  - Carefully pour the cooled reaction mixture onto crushed ice.
  - The precipitated solid, 1,2-dinitro-3-(trifluoromethyl)benzene, is collected by filtration, washed with cold water until the washings are neutral, and dried.
  - The crude product can be purified by recrystallization from a suitable solvent like ethanol.

### Step 2: Reduction to **3-(Trifluoromethyl)benzene-1,2-diamine**

The reduction of the dinitro precursor to the diamine is typically achieved by catalytic hydrogenation.

- Materials: 1,2-Dinitro-3-(trifluoromethyl)benzene, Palladium on carbon (10% Pd/C), Ethanol or Ethyl Acetate, Hydrogen gas.
- Procedure:
  - In a hydrogenation vessel (e.g., a Parr shaker), dissolve 1,2-dinitro-3-(trifluoromethyl)benzene in a suitable solvent such as ethanol or ethyl acetate.
  - Add a catalytic amount of 10% Pd/C (typically 5-10% by weight of the substrate).
  - Seal the vessel and purge with nitrogen, followed by hydrogen gas.
  - Pressurize the vessel with hydrogen (e.g., 3-4 bar) and stir the mixture vigorously at room temperature.

- Monitor the reaction by observing hydrogen uptake or by TLC/GC analysis. The reaction is typically complete within a few hours.
- Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
- Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
- Evaporate the solvent from the filtrate under reduced pressure to yield the crude **3-(Trifluoromethyl)benzene-1,2-diamine**.
- The product can be further purified by column chromatography on silica gel or by recrystallization.

## Safety and Handling

- Nitro Compounds: The dinitro intermediate is potentially explosive and should be handled with care. Avoid heat, shock, and friction.
- Acids: Fuming nitric acid and concentrated sulfuric acid are highly corrosive. Handle in a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.
- Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The hydrogenation should be conducted in a well-ventilated area, away from ignition sources, using appropriate equipment.
- Product: Aromatic amines can be toxic and may cause skin and eye irritation.[\[1\]](#) Handle with gloves and safety glasses.

## Applications in Drug Development and Research

**3-(Trifluoromethyl)benzene-1,2-diamine** is a valuable building block for the synthesis of various heterocyclic compounds, particularly benzimidazoles. The benzimidazole scaffold is a prominent feature in many biologically active molecules with a wide range of therapeutic properties, including antiulcer, antihypertensive, antiviral, antifungal, and anticancer activities.  
[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

The trifluoromethyl group can enhance the pharmacological profile of the final compound by increasing its metabolic stability and membrane permeability. The diamine functionality allows for cyclization reactions with various electrophiles, such as aldehydes, carboxylic acids, or their derivatives, to form the benzimidazole ring system.

## Visualization of Synthetic Utility

The following diagrams illustrate the logical workflow of utilizing **3-(Trifluoromethyl)benzene-1,2-diamine** as a key intermediate in chemical synthesis.



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Caption: Synthetic pathway for **3-(Trifluoromethyl)benzene-1,2-diamine**.



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Caption: Role as a building block in benzimidazole synthesis.

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- To cite this document: BenchChem. [3-(Trifluoromethyl)benzene-1,2-diamine chemical structure and CAS number]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1297437#3-trifluoromethyl-benzene-1-2-diamine-chemical-structure-and-cas-number>]

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